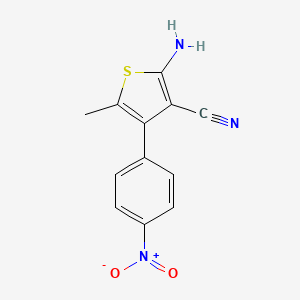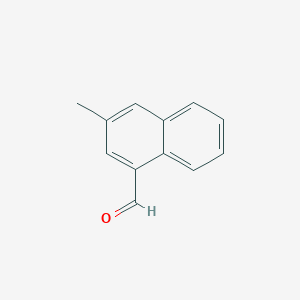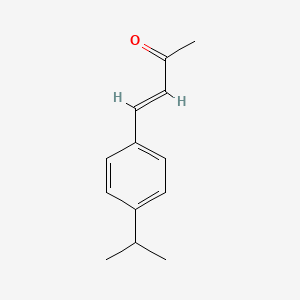
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is an organic compound with the molecular formula C11H15NO5S It is known for its unique structure, which includes a phenylmethoxycarbonyl group attached to an amino group, which is further connected to a propane-1-sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID typically involves the reaction of phenylmethoxycarbonyl chloride with 3-aminopropane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonate esters, while reduction of the phenylmethoxycarbonyl group can produce the corresponding amine.
Applications De Recherche Scientifique
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-morpholino)propanesulfonic acid:
3-Amino-1-propanesulfonic acid:
Uniqueness
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is unique due to its combination of a phenylmethoxycarbonyl group and a sulfonic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
77693-74-4 |
|---|---|
Formule moléculaire |
C11H15NO5S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H15NO5S/c13-11(12-7-4-8-18(14,15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)(H,14,15,16) |
Clé InChI |
BSTROBHUCIGAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)
![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)





![1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1625197.png)


![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)



